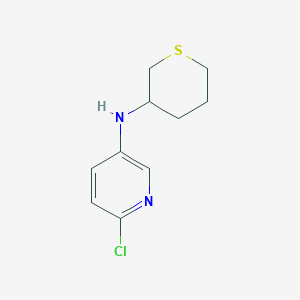![molecular formula C12H16ClNO4S B13315741 Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a chemical compound with the molecular formula C11H14ClNO4S. It is known for its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a carbamate moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate typically involves the reaction of benzyl carbamate with 1-(chlorosulfonyl)propan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
化学反応の分析
Types of Reactions
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.
類似化合物との比較
Similar Compounds
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate: Similar structure but lacks the N-methyl group.
Benzyl N-[1-(chlorosulfonyl)-2-methylpropan-2-yl]carbamate: Contains an additional methyl group on the propan-2-yl moiety.
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is unique due to the presence of both the chlorosulfonyl and N-methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C12H16ClNO4S |
|---|---|
分子量 |
305.78 g/mol |
IUPAC名 |
benzyl N-(1-chlorosulfonylpropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-10(9-19(13,16)17)14(2)12(15)18-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChIキー |
QTQLVXUVFWXCEW-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)Cl)N(C)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
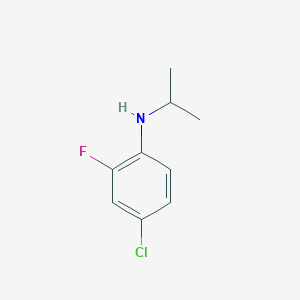

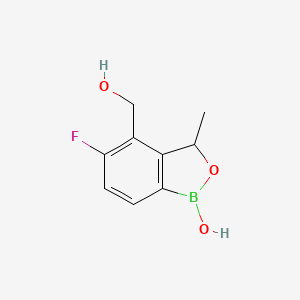
![{Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)

amine](/img/structure/B13315700.png)
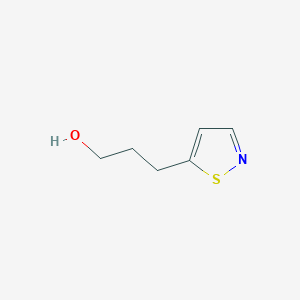
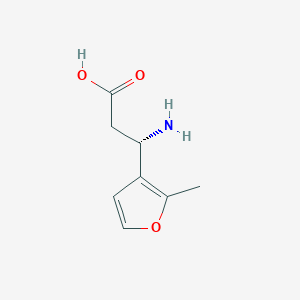
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
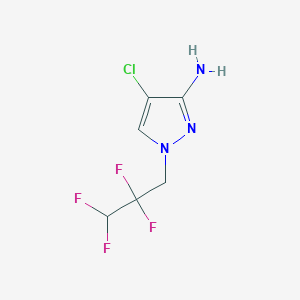
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)
